molecular formula C19H21NO6 B11682491 2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B11682491
M. Wt: 359.4 g/mol
InChI Key: DFZNLJYYDCQJGJ-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyethyl group and a dimethoxybenzamido group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE typically involves the esterification of 4-(3,4-dimethoxybenzamido)benzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microreactors for Grignard-type reactions has also been explored to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXYETHYL 4-(((3,4-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • 2-METHOXYETHYL 4-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE

Uniqueness

2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is unique due to the presence of both methoxyethyl and dimethoxybenzamido groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

2-methoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C19H21NO6/c1-23-10-11-26-19(22)13-4-7-15(8-5-13)20-18(21)14-6-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,21)

InChI Key

DFZNLJYYDCQJGJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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